molecular formula C17H31NO2 B12747593 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid CAS No. 88133-88-4

5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid

Cat. No.: B12747593
CAS No.: 88133-88-4
M. Wt: 281.4 g/mol
InChI Key: YJLRGSXYXOQIGX-RVDMUPIBSA-N
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Description

5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is an organic compound characterized by its unique structure, which includes multiple methyl groups and a dimethylamino propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core deca-dienoic acid structure, followed by the introduction of the dimethylamino propyl group. Common reagents used in these reactions include organometallic compounds, acids, and bases. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert double bonds to single bonds, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alcohols.

Scientific Research Applications

5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving cell signaling and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5,9-Dimethyl-2-(3-(methylamino)propyl)-4,8-decadienoic acid
  • 5,9-Dimethyl-2-(3-(ethylamino)propyl)-4,8-decadienoic acid
  • 5,9-Dimethyl-2-(3-(propylamino)propyl)-4,8-decadienoic acid

Comparison: Compared to these similar compounds, 5,9-Dimethyl-2-(3-(dimethylamino)propyl)-4,8-decadienoic acid is unique due to its specific dimethylamino propyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

88133-88-4

Molecular Formula

C17H31NO2

Molecular Weight

281.4 g/mol

IUPAC Name

(4E)-2-[3-(dimethylamino)propyl]-5,9-dimethyldeca-4,8-dienoic acid

InChI

InChI=1S/C17H31NO2/c1-14(2)8-6-9-15(3)11-12-16(17(19)20)10-7-13-18(4)5/h8,11,16H,6-7,9-10,12-13H2,1-5H3,(H,19,20)/b15-11+

InChI Key

YJLRGSXYXOQIGX-RVDMUPIBSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC(CCCN(C)C)C(=O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC(CCCN(C)C)C(=O)O)C)C

Origin of Product

United States

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